N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Description
N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a 3-bromophenyl group via a sulfanyl acetamide bridge. This structure combines a brominated aromatic system with a sulfur-containing moiety, which may enhance its pharmacological properties, such as binding affinity and metabolic stability.
Properties
Molecular Formula |
C14H12BrN5OS |
|---|---|
Molecular Weight |
378.25 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H12BrN5OS/c1-9-17-18-12-5-6-14(19-20(9)12)22-8-13(21)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,21) |
InChI Key |
XSGMHXXMAPAAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with an amine or other nucleophile.
Attachment of the Sulfanylacetamide Moiety: This can be done via a thiol-ene reaction or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The triazolopyridazine core is known for its biological activity, and modifications to this structure can lead to the discovery of new drugs or biochemical probes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazolopyridazine core could bind to active sites, while the bromophenyl and sulfanylacetamide groups could enhance binding affinity or specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Structural and Functional Differences
Bromine’s electron-withdrawing nature could also modulate electronic interactions with binding pockets. Sulfanyl vs. Methylacetamide Linkers: The sulfanyl bridge in the target compound and 877634-23-6 may enhance hydrogen-bonding interactions compared to C1632’s methylacetamide, affecting selectivity .
Pharmacological Implications: C1632 (Lin28-1632) is a well-studied Lin28 inhibitor that rescues let-7 miRNA function, reduces tumorsphere formation in CSCs, and suppresses PD-L1 expression . The target compound’s bromophenyl group could modify its Lin28-binding kinetics or off-target effects.
Synthetic Accessibility :
- C1632 is commercially available (Maybridge, Storm Therapeutics) , whereas the target compound’s synthesis would require bromophenyl starting materials, which may introduce challenges in purification due to bromine’s reactivity.
Biological Activity
N-(3-bromophenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a bromophenyl moiety linked to a triazolo-pyridazine structure via a sulfanyl group, along with an acetamide functional group. Its molecular formula is and it has a molecular weight of approximately 364.25 g/mol .
Biological Activity Overview
Research indicates that this compound exhibits significant anti-inflammatory and anticancer properties. The mechanisms through which it exerts these effects include the inhibition of specific enzymes and modulation of critical signaling pathways. Such actions lead to reduced cell proliferation and induction of apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, particularly c-Met kinase, which plays a crucial role in tumor growth and metastasis.
- Cell Signaling Modulation : By interfering with signaling pathways necessary for cell survival, the compound can induce apoptosis and cell cycle arrest in cancerous cells .
Cytotoxicity Studies
In vitro studies have demonstrated that this compound shows promising cytotoxicity against various cancer cell lines. For example, related compounds in its class have shown IC50 values indicating significant cytotoxic effects:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values suggest that the compound could be developed further as a therapeutic agent against specific cancers .
Case Studies
Recent studies have focused on the structural optimization of triazolo-pyridazine derivatives to enhance their biological activity. One notable study synthesized several derivatives and evaluated their anticancer properties against c-Met overexpressed cell lines (A549, MCF-7, HeLa). The findings indicated that modifications to the triazolo-pyridazine structure could significantly improve cytotoxicity and selectivity towards tumor cells .
Comparative Analysis
The uniqueness of this compound lies in its specific combination of functional groups which confer distinct biological activities compared to similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide | C15H14BrFN5OS | Contains fluorophenyl |
| 2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | C15H14F3N5OS | Features trifluoromethyl group |
This table illustrates how variations in substituents can influence biological activity and pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
